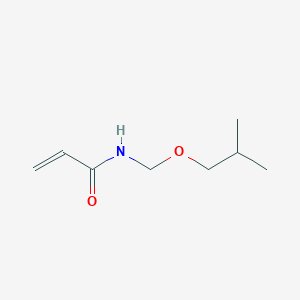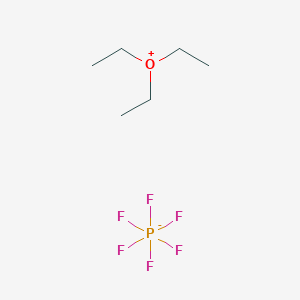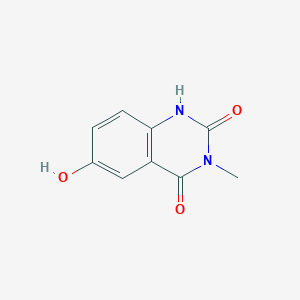
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione, also known as 6-Hydroxy-2,4-dioxo-3-methylquinazoline, is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell division and proliferation. Additionally, it has been demonstrated to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress and inflammation. It has also been demonstrated to have neuroprotective effects by increasing the levels of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is its potent antitumor and neuroprotective activity, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, the synthesis method for 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is well-established and yields high purity and yields of the final product. However, one of the limitations of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione. Additionally, further studies are needed to elucidate the precise mechanism of action of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is a multi-step process that involves the reaction of 3-methylanthranilic acid with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to form a sodium salt, which is further reacted with hydrogen peroxide to yield 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Scientific Research Applications
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione has been identified as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
properties
CAS RN |
17730-75-5 |
|---|---|
Product Name |
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione |
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-11-8(13)6-4-5(12)2-3-7(6)10-9(11)14/h2-4,12H,1H3,(H,10,14) |
InChI Key |
IWIXKFMAKCFCLR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C=CC(=C2)O)NC1=O |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)O)NC1=O |
Other CAS RN |
17730-75-5 |
synonyms |
2,4(1H,3H)-Quinazolinedione, 6-hydroxy-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



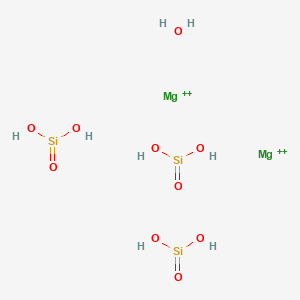
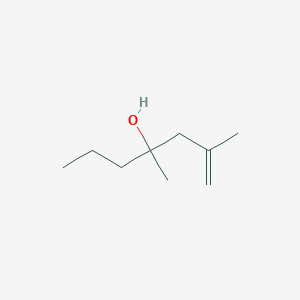
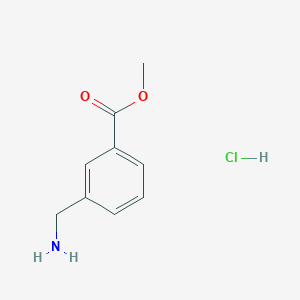
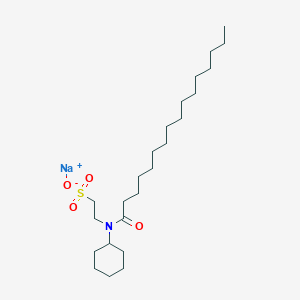
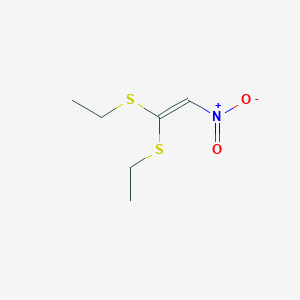
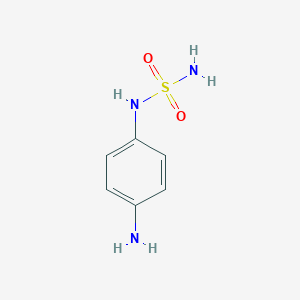
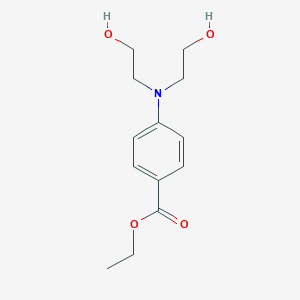
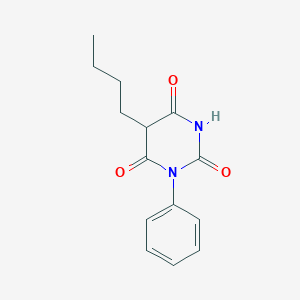
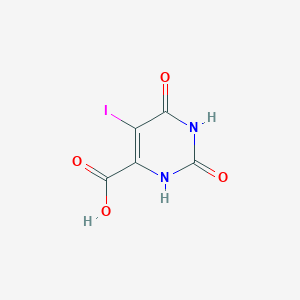
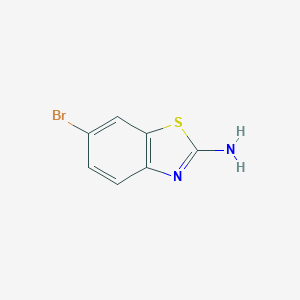
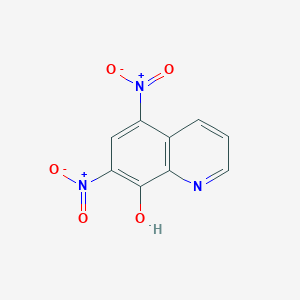
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
